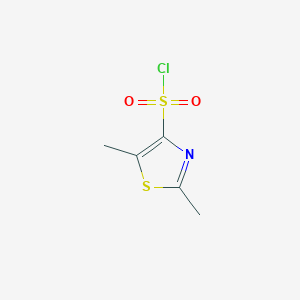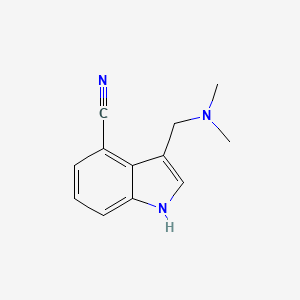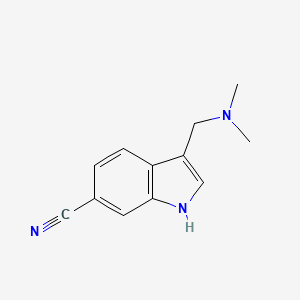
2-Chloro-6-hydroxyphenylboronic acid pinacol ester
説明
2-Chloro-6-hydroxyphenylboronic acid pinacol ester is a type of boronic ester . Boronic esters are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Synthesis Analysis
Pinacol boronic esters are used in various synthesis processes. For instance, they are involved in the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of 2-Chloro-6-hydroxyphenylboronic acid pinacol ester can be found on databases like PubChem . The synthetically versatile pinacol boronic ester group (Bpin) is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .Chemical Reactions Analysis
Pinacol boronic esters are involved in various chemical reactions. They are used in the Suzuki–Miyaura coupling to connect organic building blocks for the total synthesis of complex molecules . The boron moiety can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-6-hydroxyphenylboronic acid pinacol ester can be found in databases like PubChem . For example, 2-Hydroxyphenylboronic acid pinacol ester has a refractive index of n20/D 1.506 (lit.), a boiling point of 282 °C (lit.), and a density of 1.05 g/mL at 25 °C (lit.) .科学的研究の応用
Here is a comprehensive analysis of the scientific research applications of “2-Chloro-6-hydroxyphenylboronic acid pinacol ester”:
Organic Synthesis
This compound is used as a building block in organic synthesis, particularly in Suzuki–Miyaura coupling reactions which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Drug Development
It serves as a reactant in the synthesis of indolo-fused heterocyclic compounds, which are potential inhibitors of polymerase enzymes, such as those found in hepatitis C .
Material Science
The compound is involved in studies related to pi-interactions, electronic structure, and transient UV absorption of subphthalocyanine-borate-bridged ferrocene-fullerene conjugates, which have implications for developing new materials with unique electronic properties .
Drug Delivery Systems
Phenylboronic acid pinacol esters, closely related to this compound, have been used to modify hyaluronic acid for developing reactive oxygen species (ROS)-responsive drug delivery systems .
Chemical Kinetics
Research on phenylboronic pinacol esters includes studying their susceptibility to hydrolysis, which is influenced by substituents in the aromatic ring and pH levels. This has implications for understanding reaction mechanisms and kinetics .
作用機序
Target of Action
Boronic acids and their esters are generally used in metal-catalyzed carbon-carbon bond formation reactions .
Mode of Action
The compound is known to participate in Suzuki–Miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst . The organoboron compound acts as a nucleophile, transferring the organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway involving this compound. This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects include the formation of a variety of organic compounds, which can be further used in various biochemical processes.
Pharmacokinetics
It’s known that the stability of boronic acids and their esters can be influenced by factors such as ph . For instance, phenylboronic pinacol esters have been reported to undergo hydrolysis, a process that can be accelerated at physiological pH .
Result of Action
The primary result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of phenylboronic pinacol esters is known to be strongly influenced by pH . Therefore, the physiological environment in which the compound is used can impact its stability and reactivity. Additionally, the compound’s reactivity can be influenced by the presence of a palladium catalyst, which is necessary for the Suzuki–Miyaura coupling reaction .
Safety and Hazards
特性
IUPAC Name |
3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7,15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFCYZUEPAANES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001167346 | |
| Record name | Phenol, 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001167346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-hydroxyphenylboronic acid pinacol ester | |
CAS RN |
1451391-17-5 | |
| Record name | Phenol, 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001167346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1425968.png)
![8-Chloro-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine](/img/structure/B1425970.png)
![1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1425972.png)
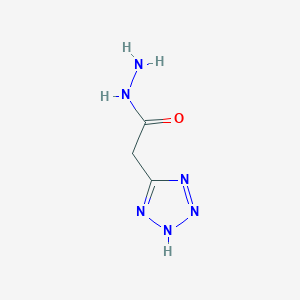

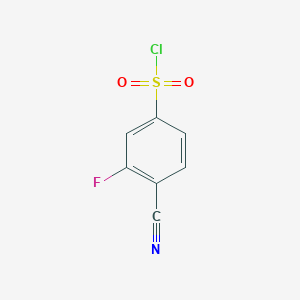
![8-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B1425980.png)
![2-[4-(Difluoromethyl)phenyl]acetic acid](/img/structure/B1425981.png)
